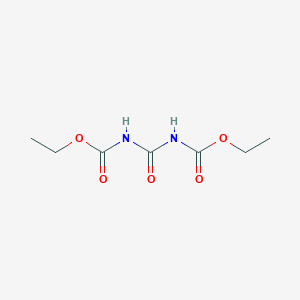

ethyl N-(ethoxycarbonylcarbamoyl)carbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

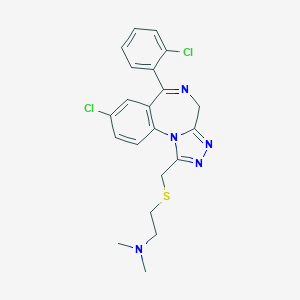

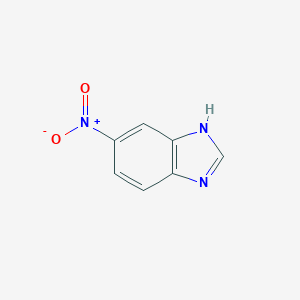

Ethyl N-(ethoxycarbonylcarbamoyl)carbamate is a compound with the molecular formula C7H12N2O5 and a molecular weight of 204.18 g/mol. It is also known as the ethyl ester of carbamic acid .

Synthesis Analysis

Ethyl carbamate, a related compound, is formed from the reaction of urea with ethanol . The yeast and/or lactic acid bacteria added to catalyze the fermentation process generates urea by metabolism of amino acids such as arginine or citrulline . The reaction is between urea that occurs naturally and the ethanol generated during fermentation .Chemical Reactions Analysis

Ethyl carbamate is produced by several chemical mechanisms: first, from urea and various proteins like citrulline produced during the fermentation step and second from cyanide, and hydrocyanic acid, via ethyl carbamate precursors such as cyanate .科学的研究の応用

Carcinogenicity and Toxicity Studies : Ethyl carbamate (urethane) is extensively studied for its carcinogenic properties. It's a frequent contaminant in fermented foods and beverages and has been classified as a Group 2A carcinogen by the International Agency for Research on Cancer (IARC) (Baan et al., 2007). Ethyl carbamate's toxic effects on various organs and potential long-term exposure risks leading to neurological disorders have also been investigated (Gowd et al., 2018).

Detection in Food and Beverages : The development of methods for detecting ethyl carbamate in food products, particularly in fermented foods and alcoholic beverages, is a significant area of research. Studies have focused on advanced techniques like indirect ELISA, surface-enhanced Raman scattering, and fluorescent sensors for sensitive detection of ethyl carbamate in various food matrices (Luo et al., 2017); (Yang et al., 2013); (Wei et al., 2021).

Synthesis and Biological Activity : Research on ethyl N-(ethoxycarbonylcarbamoyl)carbamate derivatives has revealed significant antineoplastic and antifilarial activities. These compounds have shown potential as novel agents for cancer therapy and treatment of parasitic infections (Ram et al., 1992).

Mitigation Strategies in Alcoholic Beverages : Considering the health risks associated with ethyl carbamate, research has been conducted to develop strategies for reducing its levels in alcoholic beverages. These strategies include physical, chemical, enzymatic, and metabolic engineering technologies (Zhao et al., 2013).

Chemical Synthesis Applications : Ethyl carbamate is used in various chemical synthesis processes. For instance, its derivatives have been employed in the asymmetric aminohydroxylation of alkenes (Reddy et al., 1998) and in stereoselective intermolecular C-H amination reactions (Lebel et al., 2012).

Environmental Impact and Food Safety : Ethyl carbamate's presence in the environment, especially in foods and beverages, is a concern due to its toxic and carcinogenic properties. Research efforts are directed towards understanding its formation mechanisms and developing prevention methods (Weber & Sharypov, 2009).

Safety And Hazards

Ethyl carbamate, a related compound, is a process contaminant that is sometimes found in fermented foods and alcoholic beverages . It has been classified as a group 2A carcinogen, “probably carcinogenic to humans”, by the World Health Organization’s International Agency for Research on Cancer (IARC) in 2007 .

特性

IUPAC Name |

ethyl N-(ethoxycarbonylcarbamoyl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O5/c1-3-13-6(11)8-5(10)9-7(12)14-4-2/h3-4H2,1-2H3,(H2,8,9,10,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWARNCMTCYKUBS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC(=O)NC(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70984686 |

Source

|

| Record name | N'-(Ethoxycarbonyl)-N-[ethoxy(hydroxy)methylidene]carbamimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70984686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl N-(ethoxycarbonylcarbamoyl)carbamate | |

CAS RN |

6620-41-3 |

Source

|

| Record name | NSC27526 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27526 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N'-(Ethoxycarbonyl)-N-[ethoxy(hydroxy)methylidene]carbamimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70984686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(3-Carboxypropanoyl)amino]benzoic acid](/img/structure/B188593.png)

![1-[(Phenylamino)methyl]benzotriazole](/img/structure/B188598.png)

![1-bromo-8-chloro-6-(2-chlorophenyl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine](/img/structure/B188606.png)